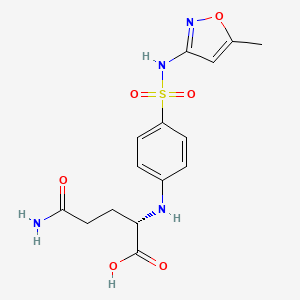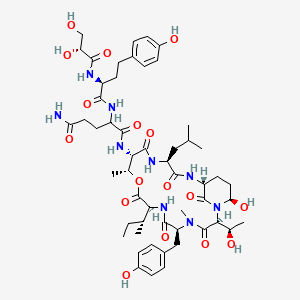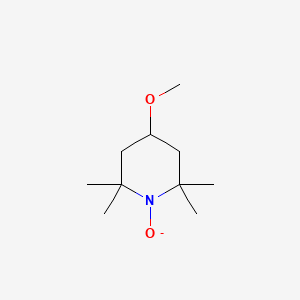
4-甲氧基-2,2,6,6-四甲基-1-氧化哌啶
描述
4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine is an aminoxyl free radical commonly employed in various chemical reactions, particularly oxidation reactions. It is known for its stability and effectiveness as a catalyst in organic synthesis .
科学研究应用
4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in the oxidation of alcohols to aldehydes and ketones.
Biology: The compound is employed in studies involving free radicals and their effects on biological systems.
Medicine: Research has explored its potential as an antioxidant and its role in mitigating oxidative stress.
作用机制
Target of Action
4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine, also known as 4-Methoxy-TEMPO, is an aminoxyl free radical . It is commonly employed for the oxidation reaction of alcohols, both primary and secondary . Therefore, the primary targets of this compound are alcohols that undergo oxidation reactions.
Mode of Action
The compound interacts with its targets (alcohols) through an oxidation reaction . This interaction results in the conversion of the alcohol to a carbonyl compound .
Result of Action
The molecular effect of the action of 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine is the transformation of alcohols into carbonyl compounds . The cellular effects would depend on the specific role of these alcohols and the resulting carbonyl compounds in cellular processes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine. For instance, the compound has been reported to have a pH of 8.2 in a 20 g/l solution in water at 20 °C . This suggests that the compound might be more stable and effective in slightly alkaline conditions.
生化分析
Biochemical Properties
4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine plays a significant role in biochemical reactions, primarily due to its ability to act as a stable free radical. This compound interacts with various enzymes and proteins, facilitating oxidation reactions. For instance, it is known to catalyze the oxidation of primary and secondary alcohols to aldehydes and ketones . The interaction between 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine and these biomolecules is typically characterized by the transfer of electrons, which is a key aspect of its catalytic activity.
Cellular Effects
The effects of 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. By acting as an oxidizing agent, it can modulate the redox state of cells, thereby affecting various signaling pathways that are sensitive to oxidative stress . Additionally, 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine has been shown to impact gene expression by altering the activity of transcription factors that respond to changes in the cellular redox environment.
Molecular Mechanism
At the molecular level, 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine exerts its effects through several mechanisms. One of the primary mechanisms is the oxidation of substrates via electron transfer. This compound can bind to specific sites on enzymes and proteins, facilitating the transfer of electrons and promoting oxidation reactions . Additionally, 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine can inhibit or activate enzymes by modifying their redox state, which in turn affects their catalytic activity and overall function.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine in laboratory settings are important considerations for its use in research. This compound is relatively stable under standard laboratory conditions, but its activity can diminish over time due to gradual degradation . Long-term studies have shown that 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine can have sustained effects on cellular function, particularly in in vitro settings where it is used to modulate oxidative stress and related cellular processes.
Dosage Effects in Animal Models
The effects of 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine vary with different dosages in animal models. At lower doses, this compound can effectively modulate oxidative stress without causing significant toxicity . At higher doses, it may induce adverse effects, including oxidative damage to tissues and organs. Studies have identified threshold effects, where the beneficial effects of 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine are observed at specific dosage ranges, beyond which toxicity becomes apparent.
Metabolic Pathways
4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine is involved in several metabolic pathways, primarily those related to oxidation-reduction reactions. This compound interacts with enzymes such as oxidases and dehydrogenases, facilitating the transfer of electrons and promoting the oxidation of various substrates . These interactions can affect metabolic flux and alter the levels of metabolites within cells, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it may bind to proteins or other biomolecules, affecting its localization and accumulation. The distribution of 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine within tissues can also influence its overall efficacy and potential toxicity.
Subcellular Localization
The subcellular localization of 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine is an important factor in its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization is often directed by specific targeting signals or post-translational modifications that guide it to particular organelles. The activity of 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine can be influenced by its subcellular distribution, as different cellular environments may affect its redox potential and interactions with biomolecules.
准备方法
Synthetic Routes and Reaction Conditions
4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine can be synthesized through the oxidation of 4-methoxy-2,2,6,6-tetramethylpiperidine. The process typically involves the use of oxidizing agents such as hydrogen peroxide or oxone under controlled conditions .
Industrial Production Methods
In industrial settings, the compound is produced by reacting 2,2,6,6-tetramethylpiperidine with methanol in the presence of a catalyst, followed by oxidation using hydrogen peroxide. The reaction is carried out at temperatures between 50-70°C .
化学反应分析
Types of Reactions
4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine primarily undergoes oxidation reactions. It can also participate in substitution reactions, particularly when reacting with halogenated compounds .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxone. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Substitution: Halogenated compounds such as chloroformates can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized derivatives of alcohols and substituted piperidines .
相似化合物的比较
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethyl-1-oxidopiperidine: Similar in structure but contains a hydroxyl group instead of a methoxy group.
4-Carboxy-2,2,6,6-tetramethyl-1-oxidopiperidine: Contains a carboxyl group, making it more acidic and suitable for different types of reactions.
Uniqueness
4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine is unique due to its methoxy group, which enhances its solubility in organic solvents and its effectiveness as a catalyst in oxidation reactions .
属性
IUPAC Name |
4-methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20NO2/c1-9(2)6-8(13-5)7-10(3,4)11(9)12/h8H,6-7H2,1-5H3/q-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXWUNHAMWRFOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1[O-])(C)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20NO2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10915010 | |
| Record name | 4-Methoxy-2,2,6,6-tetramethylpiperidin-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10915010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95407-69-5 | |
| Record name | 4-Methoxy-2,2,6,6-tetramethylpiperidinyl-1-oxy | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095407695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-2,2,6,6-tetramethylpiperidin-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10915010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


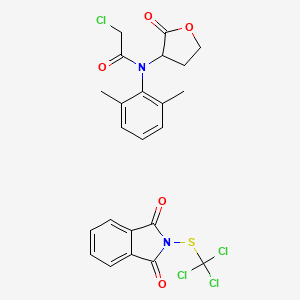

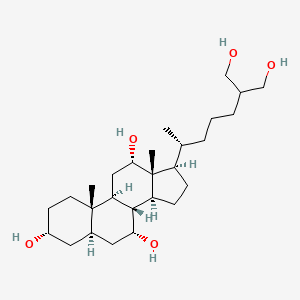
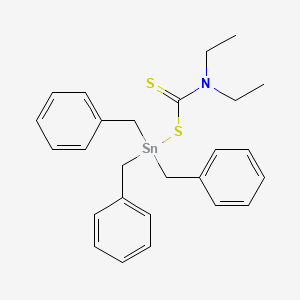
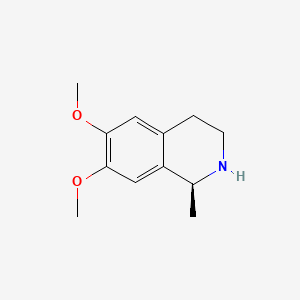

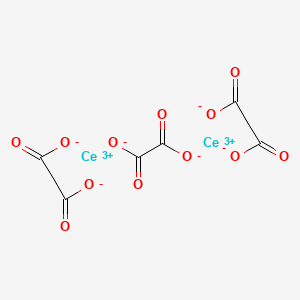


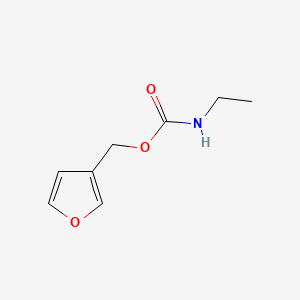
![[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]urea](/img/structure/B1215861.png)
